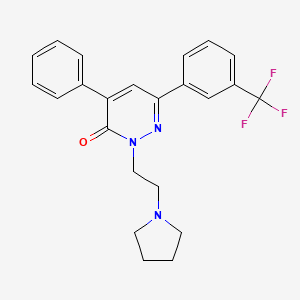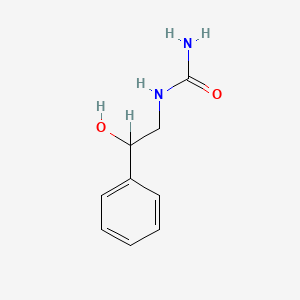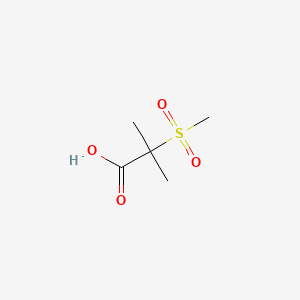
Dibenzoylfuroxan
Descripción general
Descripción
Dibenzoylfuroxan (DBF) is a highly versatile and potent synthetic organic compound with a wide range of applications in both scientific research and industry. It is a heterocyclic compound consisting of a benzene ring and a furan ring, and is commonly used as a reagent in organic synthesis. In recent years, DBF has been gaining attention due to its unique biochemical and physiological properties, which have made it a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Sondas Fluorescentes en Biología Química
Dibenzoylfuroxan: puede utilizarse en la síntesis de sondas fluorescentes, que son herramientas esenciales en la biología química. Estas sondas pueden detectar biomoléculas o actividades moleculares dentro de las células a través de señales de fluorescencia . El diseño de tales sondas implica la selección de colorantes fluorescentes adecuados y la introducción de grupos de direccionamiento para aumentar la afinidad con la molécula diana .
Descubrimiento de Fármacos
Las propiedades fluorescentes de las sondas derivadas de this compound se pueden aprovechar en el descubrimiento de fármacos. Permiten el estudio de la localización subcelular y los mecanismos de acción de los compuestos bioactivos, facilitando la identificación de posibles agentes terapéuticos .
Imágenes Celulares
En las imágenes celulares, las sondas fluorescentes basadas en this compound se pueden utilizar para visualizar y rastrear el comportamiento de las células y los componentes celulares. Esta aplicación es crucial para comprender los procesos celulares y diagnosticar enfermedades .
Análisis Ambiental
El monitoreo ambiental puede beneficiarse de la sensibilidad de las sondas fluorescentes derivadas de this compound. Pueden detectar contaminantes y otros riesgos ambientales en concentraciones muy bajas, lo que los convierte en valiosos para los estudios ecológicos .
Seguridad Alimentaria
Las sondas fluorescentes que contienen this compound se pueden aplicar en la industria alimentaria para garantizar la seguridad. Pueden detectar contaminantes y patógenos, evitando así enfermedades transmitidas por los alimentos y asegurando la calidad de los productos alimenticios .
Aplicaciones Biomédicas
En el campo biomédico, this compound puede formar parte de biosensores y herramientas de diagnóstico. Sus propiedades fluorescentes se pueden utilizar para detectar y medir marcadores biológicos, lo que ayuda en el diagnóstico y el seguimiento de diversas condiciones de salud .
Mecanismo De Acción
Target of Action
The primary target of Dibenzoylfuroxan is GPX4 . GPX4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound acts as a masked nitrile oxide . It inhibits GPX4 covalently, meaning it forms a stable, non-dissociable bond with the enzyme . This interaction results in the inhibition of GPX4’s protective function against oxidative damage .
Biochemical Pathways
oxidative stress and lipid peroxidation . By inhibiting GPX4, this compound could potentially disrupt the normal functioning of these pathways, leading to increased oxidative stress and lipid damage within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of GPX4. By inhibiting this enzyme, this compound could potentially increase oxidative stress and lipid peroxidation within the cell . This could lead to various downstream effects, including cell damage or death.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dibenzoylfuroxan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydroxylamine, leading to the formation of various reaction products . The nature of these interactions involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the production of specific metabolites . Additionally, it has been observed to impact cell function by altering the expression of genes involved in critical cellular pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as an inhibitor or activator of enzymes, depending on the specific context of its application . This compound’s ability to form covalent bonds with target molecules allows it to exert its effects by modifying the structure and function of these molecules. This can lead to changes in gene expression and the activation or inhibition of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including adverse impacts on cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying and manipulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMTCOIIOWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280830 | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6635-54-7 | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzoylfuroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


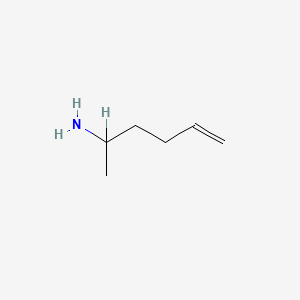
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
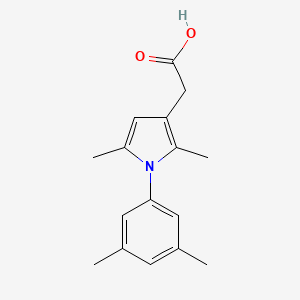
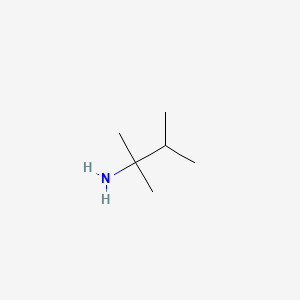
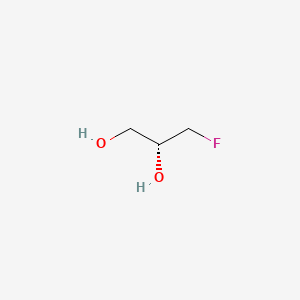
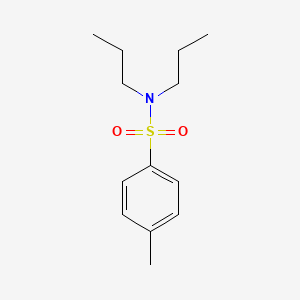
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
